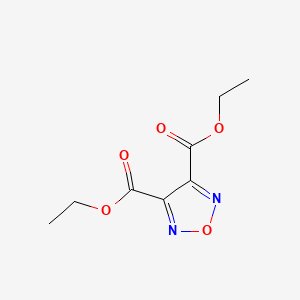

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1,2,5-oxadiazole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-3-13-7(11)5-6(10-15-9-5)8(12)14-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQHRMDHUWRYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65422-98-2 | |

| Record name | 3,4-diethyl 1,2,5-oxadiazole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate and Analogous Systems

Classical Routes to the 1,2,5-Oxadiazole Core

Traditional synthetic strategies for the 1,2,5-oxadiazole (furazan) ring are well-established, primarily relying on cyclization reactions of open-chain precursors that contain the requisite nitrogen and oxygen atoms.

The formation of the 1,2,5-oxadiazole ring is classically achieved through the cyclodehydration of α-dioximes (glyoximes). nih.gov This process involves the removal of two molecules of water from the precursor to form the stable five-membered heterocyclic ring. A variety of dehydrating agents can be employed for this transformation.

Another significant classical route is the dimerization of nitrile oxides, although this can sometimes lead to the formation of isomeric furoxans (1,2,5-oxadiazole N-oxides). researchgate.net The synthesis of the 1,2,5-oxadiazole core can also be accomplished through various other condensation and cyclization strategies starting from appropriate precursors. nih.gov For instance, 1,1'-carbonyldiimidazole (B1668759) has been used to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature, which is advantageous for preparing energetic compounds below their decomposition temperatures. organic-chemistry.org

A summary of common classical cyclization precursors is presented below.

| Precursor Type | Reaction | Product | Reference |

| α-Dioximes (Glyoximes) | Cyclodehydration | 1,2,5-Oxadiazole | nih.gov |

| Bisoximes | Condensation/Cyclization | 1,2,5-Oxadiazole | organic-chemistry.org |

| Nitrile Oxides | Dimerization/Cycloaddition | 1,2,5-Oxadiazole N-oxide (Furoxan) | researchgate.net |

Once the 1,2,5-oxadiazole-3,4-dicarboxylic acid core is synthesized, the formation of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate is typically achieved through standard esterification procedures. A common and effective method involves the conversion of the dicarboxylic acid into a more reactive derivative, such as a diacyl chloride.

The precursor, 1,2,5-oxadiazole-3,4-dicarboxylic acid, can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield 1,2,5-oxadiazole-3,4-dicarbonyl chloride. prepchem.com This highly reactive intermediate can then be reacted with ethanol (B145695) in the presence of a base (to neutralize the HCl byproduct) or in excess ethanol to directly afford the desired diethyl ester.

Alternatively, Fischer esterification can be employed, where the dicarboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Functional group transformations on existing 1,2,5-oxadiazole rings are also a viable route for introducing the dicarboxylate functionality. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 1,2,5-Oxadiazole-3,4-dicarboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Ethanol (EtOH) | 1,2,5-Oxadiazole-3,4-dicarbonyl chloride | This compound | prepchem.com |

| 1,2,5-Oxadiazole-3,4-dicarboxylic acid | Ethanol (EtOH), Sulfuric Acid (H₂SO₄) | - | This compound | nih.gov |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. These advanced approaches are applicable to the synthesis of this compound and its analogs. nih.gov

The development of catalytic systems for the synthesis of oxadiazoles (B1248032) offers significant advantages over stoichiometric methods, including milder reaction conditions and improved atom economy. While specific catalytic routes for this compound are not extensively detailed in the provided search results, general catalytic strategies for oxadiazole formation can be considered. For other oxadiazole isomers, copper-catalyzed cascade reactions have been used for oxidative cyclization. nih.gov For the 1,2,4-oxadiazole (B8745197) isomer, platinum(IV) catalysts have been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, a reaction that can be challenging without catalysis. mdpi.com

The design of ligands is crucial in transition metal catalysis, as they modulate the metal center's reactivity, selectivity, and stability. In the context of 1,2,5-oxadiazole synthesis, hypothetical catalytic cycles could involve metal-catalyzed dehydration of dioximes or controlled dimerization of nitrile oxides. The development of specific ligands could steer the reaction towards the desired furazan (B8792606) product over the furoxan N-oxide isomer and prevent the formation of byproducts.

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of oxadiazole derivatives, several green approaches have been explored. nih.govresearchgate.net These methodologies focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.

Microwave-assisted synthesis is a prominent green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov This method could be applied to both the cyclization step to form the oxadiazole ring and the subsequent esterification. Another green approach is mechanochemistry, which involves solvent-free reactions conducted by grinding or milling solid reactants. nih.govresearchgate.net This technique eliminates the need for potentially harmful solvents and can lead to the efficient synthesis of heterocyclic compounds.

| Green Chemistry Technique | Application in Synthesis | Potential Advantages | Reference |

| Microwave Irradiation (MWI) | Cyclization of precursors; Esterification | Reduced reaction time, increased yield, enhanced efficiency | nih.gov |

| Mechanochemistry (Grinding) | Solvent-free cyclization | Eliminates hazardous solvents, high efficiency, simple procedure | researchgate.net |

| Use of Greener Solvents | Replacing hazardous solvents (e.g., with ethanol, water) | Reduced environmental impact and toxicity | nih.gov |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

The application of continuous flow to the synthesis of this compound could be particularly beneficial for handling potentially energetic intermediates or exothermic reactions, as the small reactor volume enhances heat transfer and minimizes safety risks. While specific flow syntheses for this exact compound are not detailed, the technology has been successfully applied to other heterocyclic systems, including thiadiazoles, demonstrating its viability for such syntheses. worktribe.com A flow process could be designed for the cyclodehydration of the corresponding α-dioxime precursor, followed by an in-line esterification step, potentially telescoping the synthesis into a single, efficient operation.

Mechanistic Insights into this compound Synthesis

The synthesis of this compound, a member of the furazan (1,2,5-oxadiazole) family, is predominantly achieved through the cyclodehydration of the corresponding α-dioxime precursor, diethyl 2,3-bis(hydroxyimino)succinate. This transformation involves the removal of two molecules of water from the dioxime to form the stable five-membered heterocyclic ring. The reaction is typically facilitated by potent dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or 1,1'-carbonyldiimidazole (CDI). chemicalbook.comresearchgate.net

The reaction pathway is understood to proceed via a stepwise dehydration mechanism. Initially, one of the oxime hydroxyl groups is activated by the dehydrating agent. This is followed by a nucleophilic attack from the nitrogen of the adjacent oxime group, leading to the closure of the ring and the formation of a mono-cyclized intermediate. Subsequent dehydration of the remaining hydroxyl group yields the final aromatic 1,2,5-oxadiazole ring. While the precise nature of all intermediates can vary with the specific reagents and conditions employed, the fundamental process involves two sequential intramolecular condensation steps. The high stability of the resulting aromatic furazan ring provides the thermodynamic driving force for the reaction. researchgate.net Multicyclic compounds that feature a 1,2,5-oxadiazole core demonstrate significant thermal stability and high density, particularly due to the planarity afforded by the 3,4-substitution pattern. researchgate.net

Alternative synthetic routes to the 1,2,5-oxadiazole core exist, such as the deoxygenation of the corresponding N-oxide (furoxan) or cyclization from organic nitriles, although the cyclodehydration of α-dioximes remains a primary and versatile method for symmetrically substituted furazans like this compound. chemicalbook.comresearchgate.net

The elucidation of complex reaction mechanisms, including the formation of heterocyclic systems like 1,2,5-oxadiazoles, has been significantly advanced by the application of in-situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction mixture, providing crucial data on the concentration of reactants, intermediates, and products as a function of time. This enables the construction of detailed kinetic and mechanistic models.

A notable example in a closely related system is the use of in-situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy to unravel the synthesis mechanism of 3-amino-4-aminoximefurazan. researchgate.net In this study, the ATR-FTIR probe was immersed directly into the reacting medium, capturing infrared spectra at regular intervals. By observing the appearance and disappearance of specific vibrational bands corresponding to functional groups of the starting materials, intermediates, and the final product, researchers could propose a reliable reaction mechanism. researchgate.net The large volume of data generated was analyzed using advanced algorithms like non-negative matrix factorization (NMF) to deconvolve the overlapping spectra and identify the key reacting species. researchgate.net

This powerful methodology could be directly applied to study the synthesis of this compound. By monitoring the cyclodehydration of diethyl 2,3-bis(hydroxyimino)succinate, one could expect to observe the following spectral changes:

Disappearance of Reactant Bands: A decrease in the intensity of the broad O-H stretching band of the oxime groups (around 3200-3400 cm⁻¹) and the C=N stretching of the starting dioxime.

Appearance of Intermediate Bands: The potential appearance of transient bands associated with a mono-cyclized, non-aromatic intermediate.

Appearance of Product Bands: The growth of characteristic absorption bands for the 1,2,5-oxadiazole ring, such as C=N and N-O stretching vibrations within the newly formed heterocyclic system.

The table below illustrates hypothetical key vibrational modes that could be tracked using in-situ FTIR during the synthesis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Trend |

| O-H Stretch | Oxime (-NOH) | 3200-3400 | Decrease |

| C=O Stretch | Ester (-COOEt) | 1730-1750 | Stable |

| C=N Stretch | Oxime (C=NOH) | 1620-1680 | Decrease |

| N-O Stretch | Oxadiazole Ring | 1350-1450 | Increase |

| C-O-C Stretch | Ester (-COOEt) | 1100-1300 | Stable |

| Ring Vibrations | Oxadiazole Ring | 900-1200 | Increase |

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for mechanistic studies. nih.gov By conducting the reaction within an NMR tube, one could monitor the changes in the chemical environment of the protons and carbons in the molecule. This would allow for the direct quantification of the starting dioxime, the final product, and any sufficiently long-lived intermediates, providing complementary kinetic data to that obtained from FTIR.

Transition state analysis, primarily through computational chemistry, provides profound insights into the energetics and feasibility of a proposed reaction mechanism. For the synthesis of this compound, Density Functional Theory (DFT) calculations would be the method of choice to model the cyclodehydration reaction. Such studies can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

DFT studies have been successfully applied to investigate rearrangements and reactivity in other oxadiazole isomers, corroborating experimental observations and rationalizing product selectivity. nih.gov For the furazan synthesis, computational analysis would focus on the key cyclization and dehydration steps.

Uncatalyzed Process: In a purely thermal, uncatalyzed process, the activation energy for the direct dehydration of the dioxime is expected to be high. DFT calculations would aim to locate the transition state for the initial ring-closing step, which likely involves a significant conformational rearrangement to bring the reacting oxime groups into proximity, followed by the elimination of the first water molecule. A second, similarly high-energy transition state would be calculated for the elimination of the second water molecule to yield the aromatic ring.

Catalyzed Process: The role of a catalyst, such as a strong acid or a dehydrating agent like SOCl₂, is to provide a lower energy reaction pathway. Computational modeling can illuminate this role:

Acid Catalysis: DFT would model the protonation of an oxime's hydroxyl group, turning it into a better leaving group (H₂O). The calculations would show a significantly lower activation energy (Ea) for the subsequent nucleophilic attack by the second oxime compared to the uncatalyzed pathway.

The table below summarizes the expected qualitative findings from a comparative transition state analysis.

| Reaction Pathway | Key Feature of Transition State (TS) | Relative Activation Energy (Ea) |

| Uncatalyzed | High degree of strain in a four- or five-membered ring structure during H₂O elimination. | High |

| Acid-Catalyzed | Charge stabilization in the protonated intermediate; elongated O-H₂⁺ bond in the TS. | Lower |

| SOCl₂-Mediated | Formation and cleavage of S-O and S-Cl bonds; concerted or stepwise elimination of SO₂ and HCl. | Lowest |

By comparing the calculated activation energies for each step in the catalyzed versus the uncatalyzed reactions, a quantitative understanding of the catalyst's efficiency can be achieved. Furthermore, these computational studies can predict the structures of fleeting intermediates and transition states that are impossible to observe experimentally, thus providing a complete picture of the reaction mechanism at a molecular level.

Reactivity Profiles and Reaction Mechanisms of Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate

Heterocyclic Ring Reactivity of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring is an electron-deficient system. nih.gov This inherent electronic property is significantly amplified by the presence of two carboxylate substituents, which further withdraw electron density from the ring. Consequently, the carbon atoms of the heterocycle are highly electrophilic, making the ring susceptible to nucleophilic attack while being resistant to electrophilic substitution. chim.it

Due to the high electrophilicity of the ring carbons, nucleophilic attack is a more common reaction pathway for oxadiazoles (B1248032) compared to electrophilic attack. chim.it Strong nucleophiles can attack the carbon atoms of the 1,2,5-oxadiazole ring, often initiating a cascade of reactions that can lead to the cleavage of the heterocyclic system. The N-O bond within the oxadiazole ring is particularly susceptible to cleavage under reductive conditions or upon nucleophilic addition. researchgate.net

While specific ring-opening pathways for Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate are not extensively detailed in the literature, analogous reactions in other electron-deficient oxadiazole systems suggest potential mechanisms. For instance, studies on 1,2,4-oxadiazoles have shown that nucleophilic attack can lead to ring cleavage, sometimes followed by rearrangement in what is known as an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.itresearchgate.net In the case of this compound, a potent nucleophile could potentially attack a ring carbon, leading to the scission of the N-O bond and subsequent fragmentation of the molecule. The stability of the 1,2,4-oxadiazole (B8745197) ring has been shown to be compromised under acidic conditions, leading to hydrolytic ring cleavage. rsc.orgrsc.org

Direct electrophilic substitution on the 1,2,5-oxadiazole ring of this compound is not a characteristic reaction. The heterocyclic ring itself is electron-withdrawing, a property that is strongly intensified by the two dicarboxylate groups. researchgate.net This creates a significant electron deficiency across the ring system, deactivating it towards attack by electrophiles.

Functionalization of the 1,2,5-oxadiazole core is typically achieved by constructing the ring from already substituted precursors or through nucleophilic substitution reactions where a leaving group on the ring is displaced. researchgate.netacs.org Therefore, attempts to introduce substituents onto the ring via standard electrophilic aromatic substitution methods would be expected to be unsuccessful.

While some oxadiazole isomers can participate in cycloaddition reactions, this mode of reactivity is not well-documented for this compound. For example, 1,3,4-oxadiazoles bearing electron-withdrawing substituents can act as azadienes in inverse-electron-demand Diels-Alder ([4+2]) reactions. researchgate.netnih.gov The conjugated system within the this compound molecule could theoretically allow it to act as either a diene or a dienophile. However, there is a lack of specific literature examples demonstrating its participation in such cycloaddition transformations. The synthesis of oxadiazoles often involves cycloaddition as a key ring-forming step, rather than a subsequent reaction of the formed ring. researchgate.netresearchgate.net

Reactivity of the Ester Functionalities

The two diethyl ester groups at the C3 and C4 positions are the primary centers of reactivity for this compound. These groups readily undergo nucleophilic acyl substitution reactions, providing a versatile handle for the synthesis of a wide array of derivatives, including amides, hydrazides, and other esters.

The ethyl ester groups of this compound can be exchanged by reaction with other alcohols under acidic or basic conditions. This transesterification reaction is a fundamental transformation of esters. nih.govorganic-chemistry.org The process typically involves heating the diester in a large excess of the desired alcohol, which also serves as the solvent, in the presence of a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium alkoxide). The equilibrium is driven towards the product by the high concentration of the reactant alcohol. This reaction allows for the modification of the ester groups to introduce different alkyl or functionalized chains.

| Reactant Alcohol | Product | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate | Excess CH₃OH, cat. H₂SO₄, reflux |

| Propan-2-ol (Isopropanol) | Diisopropyl 1,2,5-oxadiazole-3,4-dicarboxylate | Excess Isopropanol, cat. NaO-iPr, reflux |

| Benzyl alcohol (BnOH) | Dibenzyl 1,2,5-oxadiazole-3,4-dicarboxylate | Excess BnOH, cat. H₂SO₄, reflux |

The most significant reactivity of the ester functionalities involves their conversion to amides and hydrazides through nucleophilic acyl substitution. These reactions are crucial for synthesizing precursors for more complex heterocyclic systems or for creating compounds with potential biological activity. nih.gov

Hydrazinolysis: The reaction with hydrazine (B178648) hydrate (B1144303) is typically efficient, yielding the corresponding dihydrazide, 1,2,5-oxadiazole-3,4-dicarbohydrazide. This transformation is commonly carried out by refluxing the diester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). nih.govmdpi.com The resulting dihydrazide is a versatile intermediate for the synthesis of other heterocyclic systems like triazoles or pyrazoles.

Amidation: The diester can be converted into the corresponding diamide, 1,2,5-oxadiazole-3,4-dicarboxamide, by reaction with ammonia. Similarly, reactions with primary or secondary amines yield the corresponding N-substituted or N,N-disubstituted diamides. These reactions may require more forcing conditions, such as heating the reactants in a sealed tube or using a catalyst, compared to hydrazinolysis. The resulting amides are important for various applications, including medicinal chemistry.

The table below summarizes the expected products from the reaction of this compound with various nitrogen nucleophiles.

| Nucleophile | Product Name | Product Structure | Typical Conditions |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | 1,2,5-Oxadiazole-3,4-dicarbohydrazide | H₂NNHOC-(C₂N₂O)-CONHNH₂ | Excess N₂H₄·H₂O, Ethanol, Reflux nih.govmdpi.com |

| Ammonia (NH₃) | 1,2,5-Oxadiazole-3,4-dicarboxamide | H₂NOC-(C₂N₂O)-CONH₂ | Aqueous or alcoholic NH₃, heat |

| Methylamine (CH₃NH₂) | N³,N⁴-Dimethyl-1,2,5-oxadiazole-3,4-dicarboxamide | CH₃NHOC-(C₂N₂O)-CONHCH₃ | Excess CH₃NH₂, Ethanol, heat |

| Aniline (C₆H₅NH₂) | N³,N⁴-Diphenyl-1,2,5-oxadiazole-3,4-dicarboxamide | C₆H₅NHOC-(C₂N₂O)-CONHC₆H₅ | Excess Aniline, heat |

Reduction and Oxidation Reactions of the Carboxylate Groups

Detailed research findings on the specific reduction and oxidation of the diethyl carboxylate groups of this compound are not extensively documented in the available literature. However, studies on the closely related N-oxide derivative, this compound 2-oxide (diethyl furoxan-3,4-dicarboxylate), provide insight into the redox behavior of the heterocyclic core.

The N-oxide functionality in the furoxan ring is the primary site for electron transfer, facilitating both oxidation and reduction reactions. smolecule.com A significant reduction reaction of the core ring system is the deoxygenation of the furoxan to the corresponding furazan (B8792606) (the target compound, this compound). This transformation can be achieved by heating the furoxan diester with triphenylphosphine (B44618) or triethyl phosphite (B83602) at temperatures between 100-130°C. osti.gov This reaction, which removes the N-oxide oxygen, must be carefully controlled as it can become a vigorous and uncontrollable exothermic process. osti.gov

While this demonstrates the reducibility of the heterocyclic system, specific protocols for the reduction of the ester groups (e.g., to alcohols) or their oxidation are not described in the consulted sources.

Photochemical and Thermal Transformations of this compound

The thermal behavior of this compound and its N-oxide precursor has been investigated, revealing key stability and decomposition parameters. Information regarding the photochemical transformations of this specific compound is not available in the reviewed literature.

Thermal Stability and Decomposition

The N-oxide variant, diethyl furoxan-3,4-dicarboxylate, is thermally stable below 200°C. osti.gov However, it undergoes exothermic decomposition at a temperature of 265°C. smolecule.comosti.gov The compound can be distilled under high vacuum (0.07-0.2 Torr) at temperatures of 80-85°C without significant decomposition. smolecule.com It is noted, however, that the material will decompose below its estimated atmospheric boiling point of approximately 300°C. smolecule.comosti.gov

Flash vacuum pyrolysis studies on 1,2,5-oxadiazole 2-oxides indicate that thermal decomposition proceeds via the cleavage of the oxadiazole ring at the O(1)-N(2) and C(3)-C(4) bonds, which results in the formation of nitrile oxide fragments. smolecule.com As mentioned previously, the deoxygenation reaction of the furoxan to the furazan is initiated by heating to 100-130°C and can be highly exothermic. osti.gov

| Property | Value | Compound | Source |

|---|---|---|---|

| Thermal Stability Threshold | < 200°C | Diethyl furoxan-3,4-dicarboxylate | osti.gov |

| Exothermic Decomposition Temperature (DSC) | 265°C | Diethyl furoxan-3,4-dicarboxylate | smolecule.comosti.gov |

| Vacuum Distillation Conditions | 80-85°C at 0.07-0.2 Torr | Diethyl furoxan-3,4-dicarboxylate | smolecule.com |

| Deoxygenation Initiation Temperature | 100-130°C | Diethyl furoxan-3,4-dicarboxylate | osti.gov |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

There is a substantial body of research on metal-catalyzed transformations and cross-coupling reactions of oxadiazole isomers, particularly 1,3,4-oxadiazoles. These reactions, often catalyzed by palladium, copper, or nickel, are used for C-H bond functionalization and the formation of new carbon-carbon bonds. mdpi.comnih.govmdpi.com However, specific studies detailing such metal-catalyzed transformations or cross-coupling reactions involving the this compound scaffold were not identified in the reviewed sources. Therefore, its reactivity profile in this context remains to be explored.

Derivatization and Functionalization Strategies for Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate

Synthesis of Substituted 1,2,5-Oxadiazole Derivatives

The core structure of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate serves as a foundational building block for the synthesis of more complex 1,2,5-oxadiazole derivatives. The reactivity of the positions on the oxadiazole ring, as well as the attached carboxylate groups, allows for the introduction of various substituents, leading to compounds with tailored electronic and steric properties.

While direct substitution on the electron-deficient furazan (B8792606) ring can be challenging, functionalization of the ester groups provides an indirect route to modify the core structure. For instance, the conversion of the carboxylates into other functional groups can influence the reactivity of the heterocyclic ring itself, paving the way for subsequent transformations.

Diversification of Carboxylate Groups into Novel Functionalities

A primary strategy for elaborating the structure of this compound involves the chemical modification of its two diethyl carboxylate groups. These ester functionalities are amenable to a variety of standard organic transformations, allowing for their conversion into a wide range of other functional groups.

One of the most common and significant transformations is amidation . The reaction of the diethyl ester with various primary and secondary amines leads to the formation of the corresponding diamides. This reaction is typically carried out under thermal conditions or through the use of coupling agents to facilitate amide bond formation. The resulting N-substituted amides introduce new points of diversity and can significantly alter the biological and physical properties of the parent molecule.

Furthermore, the carboxylate groups can be converted into hydrazides by reacting the diester with hydrazine (B178648) hydrate (B1144303). These hydrazide derivatives are themselves versatile intermediates that can be used in the synthesis of other heterocyclic systems, such as pyrazoles or triazoles, by condensation with appropriate reagents.

Below is a table summarizing some of the key functional group transformations of the carboxylate groups:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Diethyl Ester | Primary/Secondary Amine | Diamide |

| Diethyl Ester | Hydrazine Hydrate | Dihydrazide |

| Diethyl Ester | Reducing Agents (e.g., LiAlH4) | Diol |

| Carboxylic Acid (from hydrolysis) | Thionyl Chloride, then Amine | Diamide |

Scaffold Modification for Enhanced Synthetic Utility

Modification of the 1,2,5-oxadiazole scaffold itself can unlock new avenues for synthetic utility. While the aromatic nature of the furazan ring imparts stability, under certain conditions, it can undergo transformations that lead to novel heterocyclic systems.

One potential, though less common, strategy involves the ring-opening of the oxadiazole core. This can sometimes be achieved through reductive cleavage or by reaction with strong nucleophiles, leading to acyclic intermediates that can be recyclized to form different heterocyclic rings. The electron-withdrawing nature of the two carboxylate groups can influence the susceptibility of the ring to such transformations.

Another approach to scaffold modification is through the construction of fused heterocyclic systems . By introducing appropriate functional groups onto the side chains originating from the carboxylate positions, intramolecular cyclization reactions can be designed to build additional rings onto the 1,2,5-oxadiazole core. This strategy allows for the creation of complex, polycyclic molecules with unique three-dimensional structures.

Regioselective and Chemoselective Transformations

Given the presence of two identical ester functional groups, achieving regioselectivity in the reactions of this compound can be a significant challenge. However, under carefully controlled conditions, it is sometimes possible to selectively modify one of the two carboxylate groups.

For instance, by using a stoichiometric amount of a reagent at low temperatures, it may be possible to favor mono-functionalization over di-substitution. The resulting mono-functionalized derivative would then possess two different reactive sites, allowing for orthogonal chemical modifications.

Chemoselectivity becomes critical when introducing other reactive functional groups into the molecule. For example, if one carboxylate group is converted to a more reactive species, such as an acid chloride, subsequent reactions can be directed to that site while leaving the remaining ester group intact. The ability to perform such selective transformations is crucial for the efficient and controlled synthesis of complex derivatives.

Applications of Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate in Advanced Synthetic Chemistry and Materials Science

Diethyl 1,2,5-Oxadiazole-3,4-dicarboxylate as a Versatile Building Block in Organic Synthesis

This compound, and its parent compound, 1,2,5-oxadiazole-3,4-dicarboxylic acid (also known as furazan-3,4-dicarboxylic acid), serve as highly functionalized synthons for the creation of more complex molecular structures. The presence of two reactive carboxylate groups on the stable 1,2,5-oxadiazole (furazan) ring allows for a variety of chemical transformations, making it a valuable precursor in several fields of synthetic chemistry.

Construction of Complex Heterocyclic Architectures

The 1,2,5-oxadiazole-3,4-dicarboxylate framework is a key starting point for the synthesis of nitrogen-rich, high-energy compounds and other elaborate heterocyclic systems. The dicarboxylate or its corresponding diacid can be converted into other functional groups, which then undergo cyclization or coupling reactions.

A significant application involves the conversion of furazan-3,4-dicarboxylic acid into 3,4-dicyanofurazan. nih.gov This transformation is typically achieved through a two-step process involving amination of the carboxyl groups to form furazan-3,4-dicarboxamide, followed by dehydration. nih.gov The resulting 3,4-dicyanofurazan is a critical intermediate for synthesizing numerous nitrogen-rich energetic compounds. nih.gov For instance, the cyano groups can be converted into tetrazole rings or used to build other heterocyclic structures like 1,2,4-oxadiazoles, demonstrating the role of the parent dicarboxylic acid as a foundational building block. nih.gov

Research Findings on Furazan-Based Heterocyclic Synthesis

| Starting Material | Intermediate | Final Product Class | Significance |

| Furazan-3,4-dicarboxylic acid | Furazan-3,4-dicarboxamide | 3,4-Dicyanofurazan | Key precursor for nitrogen-rich energetic materials. nih.gov |

| 3,4-Dicyanofurazan | Amidoxime intermediates | 1,2,4-Oxadiazole (B8745197) derivatives | Construction of complex, high-energy heterocyclic systems. nih.gov |

Role in Multicomponent Reactions and Cascade Processes

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound as a primary component in multicomponent or cascade reactions. Research in these areas has predominantly focused on other oxadiazole isomers, such as 1,3,4-oxadiazoles.

Precursor for Advanced Ligands and Organocatalysts

The dicarboxylate functionality of the title compound makes its parent diacid, 1,2,5-oxadiazole-3,4-dicarboxylic acid, an excellent candidate for use as an organic ligand or "linker" in coordination chemistry. These linkers are crucial for constructing advanced materials like metal-organic frameworks (MOFs). The two carboxylate groups can coordinate with metal ions, bridging them to form extended, porous networks.

The furazan (B8792606) dicarboxylic acid and its derivatives, such as 3-aminofurazan-4-carboxylic acid, have been successfully employed to create energetic MOFs and catalysts by coordinating with various transition metal ions. researchgate.net The resulting materials combine the properties of the metal center with the energetic and structural characteristics of the furazan ligand. researchgate.net The rigid, planar structure of the 1,2,5-oxadiazole ring is beneficial for creating well-defined and robust framework materials.

Integration into Supramolecular Assemblies and Framework Materials

The bifunctional nature of this compound, and more directly its parent diacid, allows for its integration as a primary building block into highly organized supramolecular structures, particularly metal-organic and covalent organic frameworks.

This compound as a Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. 1,2,5-Oxadiazole-3,4-dicarboxylic acid, derived from the diethyl ester, is an effective linker for creating specialized MOFs.

Its structural analogue, 1,2,5-thiadiazole-3,4-dicarboxylic acid, has been used to synthesize a microporous Europium-based MOF, demonstrating that this class of short, rigid linkers can form robust and highly ordered porous frameworks. researchgate.net Similarly, ligands incorporating the furazan (1,2,5-oxadiazole) ring have been used to construct novel energetic MOFs. For example, a ligand combining furazan and tetrazole moieties was used to synthesize two-dimensional energetic MOFs with lead (Pb²⁺) and barium (Ba²⁺) ions. researchgate.net These materials exhibit high thermal stability and are of interest as advanced energetic materials. researchgate.net The research highlights the utility of the furazan dicarboxylate system in creating functional framework materials where the ligand itself contributes significantly to the material's properties. researchgate.net

Examples of MOFs Constructed with Furazan-Containing Ligands

| MOF Designation | Metal Ion | Ligand Type | Key Properties |

| [Pb(BTF)(H₂O)₂]n | Pb²⁺ | Combined Furazan-Tetrazole | High thermal stability (>250 °C), energetic material. researchgate.net |

| [Ba(BTF)(H₂O)₄]n | Ba²⁺ | Combined Furazan-Tetrazole | High thermal stability (>250 °C), insensitive to impact/friction. researchgate.net |

| M(H₂O)₄(AFCA)₂·H₂O | Cu²⁺, Co²⁺, Fe²⁺ | 3-Aminofurazan-4-carboxylic acid | Energetic catalyst for solid propellants. researchgate.net |

Application in Covalent Organic Framework (COF) Synthesis

While the dicarboxylate functionality is suitable for forming linkages in Covalent Organic Frameworks (COFs), specific examples of this compound or its parent diacid being used in the synthesis of COFs are not extensively reported in the current scientific literature. The development of COFs has largely utilized other types of symmetric building blocks, such as aldehydes and amines, to form imine- or boronate-ester-linked frameworks. rsc.org

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the use of "this compound" in polymer chemistry are not available. The existing body of research primarily focuses on other isomers, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, in the context of polymer synthesis.

While the parent compound, 1,2,5-oxadiazole-3,4-dicarboxylic acid, is noted in patent literature and chemical databases as a potential monomer for the synthesis of polyamides and polyesters, specific studies detailing the polymerization reactions, resulting polymer properties, or data suitable for tables could not be located for its diethyl ester derivative.

Furthermore, there is no available information in the searched scientific literature that describes or suggests the use of this compound as a cross-linking agent for polymeric networks.

Due to the absence of specific, detailed, and verifiable research findings on this particular compound within the specified applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements, including data tables and detailed research findings.

Theoretical and Computational Investigations of Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to characterizing the electronic nature of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate. Methods like Density Functional Theory (DFT) are employed to model its structure and predict electronic properties, offering insights into the molecule's stability and reactivity. growingscience.comresearchgate.net

The electronic behavior of the compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting character. growingscience.com The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and optical properties. growingscience.com Computational studies on the parent 1,2,5-oxadiazole (also known as furazan) and its derivatives provide a framework for understanding these properties.

The aromaticity of the 1,2,5-oxadiazole ring is a subject of theoretical interest. While it is a five-membered heterocycle with π-electrons, its aromatic character is influenced by the presence of three heteroatoms. rjpbcs.com Compared to other isomers, 1,2,5-oxadiazoles are generally stable structures. scielo.br Aromaticity is often assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations help quantify the degree of electron delocalization within the ring, which in turn affects its stability and reactivity. The replacement of two methine groups in furan (B31954) with two pyridine-type nitrogen atoms in oxadiazoles (B1248032) generally reduces aromaticity. scielo.br

| Oxadiazole Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,2,5-Oxadiazole | -0.33 | -0.06 | 0.26 |

| 1,3,4-Oxadiazole (B1194373) | -0.29 | -0.02 | 0.26 |

| 1,2,4-Oxadiazole (B8745197) | -0.31 | -0.04 | 0.27 |

Note: Data is illustrative, based on general DFT calculations for parent oxadiazole isomers, and serves to compare the electronic properties of the 1,2,5-oxadiazole core. growingscience.com

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution on a molecule and predicting its reactive sites. tandfonline.com The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). rjpbcs.com

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the electronegative oxygen and nitrogen atoms of the oxadiazole ring, as well as the carbonyl oxygen atoms of the ester groups. rjpbcs.comtandfonline.com These sites represent likely points for interaction with electrophiles. Conversely, positive potential would be located on the hydrogen atoms. The existence of areas with strongly positive electrostatic potential can be an indicator of sensitivity, particularly in high-energy materials. researchgate.net Analysis of the MEP surface thus provides critical insights into intermolecular interactions and preferred sites for chemical reactions. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states—the highest energy points along a reaction pathway. acs.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. earthlinepublishers.com For reactions involving 1,2,5-oxadiazole derivatives, such as ring-opening or decomposition, DFT calculations are used to locate these transition states and compute the activation barriers. mdpi.comresearchgate.net For example, studies on the thermal decomposition of energetic materials containing the 1,2,5-oxadiazole ring have shown that the initial step is often the cleavage of a ring bond, and the energy profile for this process can be precisely calculated. mdpi.comresearchgate.net This information is crucial for understanding the stability and decomposition mechanisms of the compound. mdpi.com

| Reaction Step | Bond Cleaved | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ring Cleavage Path 1 | O1-N2 | 61.7 |

| Ring Cleavage Path 2 | N2-C3 | 70.1 |

Note: Data is based on a computational study of a complex energetic molecule containing a 1,2,5-oxadiazole ring and is for illustrative purposes. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these environmental factors using implicit solvent models, such as the Polarizable Continuum Model (PCM). nih.gov These models simulate the bulk electrostatic effect of the solvent, providing more realistic energy profiles and conformational analyses. For instance, in a study of GABA analogues containing a 1,2,5-oxadiazole ring, an implicit solvent model was crucial for understanding the conformational preferences that are key to biological activity. nih.gov

Spectroscopic Property Prediction and Validation for Research Purposes

Computational chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for structure confirmation and analysis. amazonaws.com DFT methods can accurately calculate vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic shielding constants (NMR spectra). growingscience.comresearchgate.net

The calculated vibrational frequencies for the 1,2,5-oxadiazole ring and its substituents can be compared with experimental IR spectra to aid in the assignment of spectral bands. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (λmax), providing insight into the molecule's photophysical properties. nih.gov The close agreement often found between calculated and experimental spectra validates the computational model and confirms the molecular structure. researchgate.net This predictive capability is invaluable for identifying unknown compounds and for understanding how structural modifications affect spectroscopic features.

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency |

|---|---|---|

| Ring Stretching | 1605 | 1595 |

| CH Bending | 1360 | 1350 |

| Ring Breathing | 1045 | 1040 |

Note: Frequencies are for the parent 1,2,5-oxadiazole molecule and illustrate the typical accuracy of DFT predictions. researchgate.net

Analytical Methodologies for Research and Process Control in Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate Studies

Chromatographic Techniques for Separation and Purity Determination in Synthetic Research

Chromatographic methods are indispensable for the analysis of complex reaction mixtures encountered during the synthesis of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate and its analogues. These techniques allow for the separation of the target compound from starting materials, intermediates, byproducts, and impurities, providing critical information on purity and yield.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions and assessing the purity of the final products. In the context of this compound synthesis, HPLC can be used to track the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

For product analysis, HPLC provides a quantitative measure of purity. A typical HPLC setup for a moderately polar compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the oxadiazole ring and ester functional groups exhibit UV absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration. In studies involving metabolites of oxadiazole derivatives, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for identification. rrpharmacology.ru

Table 1: Illustrative HPLC Parameters for Analysis of an Oxadiazole Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents typical starting parameters for method development; actual conditions may vary depending on the specific derivative being analyzed.

Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC can be employed to analyze the purity of volatile starting materials, such as certain solvents or reagents. anjs.edu.iq Furthermore, it is an excellent method for detecting and quantifying volatile byproducts that may be formed during the reaction. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. For more detailed structural information on unknown byproducts, GC can be coupled with Mass Spectrometry (GC-MS), which provides mass-to-charge ratio data of the eluting compounds. researchgate.net For instance, a nematic liquid crystal containing a 1,3,4-oxadiazole (B1194373) unit has been utilized as a stationary phase in gas-liquid chromatography for the separation of polyaromatic hydrocarbons. anjs.edu.iq

Table 2: Representative GC Conditions for Volatile Impurity Analysis

| Parameter | Value |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides a general set of conditions that would be optimized for a specific analysis.

Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound.

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the ethyl groups: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their integration values being in a 3:2 ratio. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the adjacent carboxyl and oxadiazole moieties.

¹³C NMR provides information about the carbon skeleton of the molecule. Characteristic signals for the carbonyl carbons of the ester groups, the carbons of the oxadiazole ring, and the carbons of the ethyl groups would be observed at distinct chemical shifts. For instance, in related 2,5-dialkyl-1,3,4-oxadiazole derivatives, the characteristic C2 and C5 signals of the heterocyclic ring are found around 165.0 ppm. mdpi.com

For novel derivatives, more advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the precise connectivity of atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -O-CH₂-CH₃ | ~4.4 | Quartet |

| ¹H | -O-CH₂-CH₃ | ~1.4 | Triplet |

| ¹³C | C=O | ~160 | - |

| ¹³C | Oxadiazole Ring C | ~150 | - |

| ¹³C | -O-CH₂-CH₃ | ~63 | - |

| ¹³C | -O-CH₂-CH₃ | ~14 | - |

These are estimated values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula of the parent ion, confirming the elemental composition of the synthesized compound. nih.govnih.gov

Under electron impact (EI) ionization, the this compound molecule would ionize and fragment in a characteristic manner. The fragmentation pattern can help to confirm the presence of the ethyl ester groups and the oxadiazole core. The study of fragmentation patterns of various 1,2,4-oxadiazoles has been a subject of comprehensive reviews. nih.govresearchgate.netresearchgate.net Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and is commonly coupled with HPLC (LC-MS).

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

IR Spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, strong absorption bands would be expected for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹). Vibrations associated with the C-O bonds and the oxadiazole ring (C=N stretching) would also be present in the fingerprint region. nih.gov

Raman Spectroscopy , while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations. It can be a useful complementary technique for analyzing the oxadiazole ring system.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Oxadiazole (C=N) | Stretch | 1600 - 1650 |

| C-O | Stretch | 1100 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

These are general ranges and the exact peak positions can provide more specific structural insights.

Crystallographic Analysis for Definitive Structural Confirmation of Complex Derivatives

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural elucidation of complex molecules, providing unequivocal proof of connectivity, conformation, and stereochemistry. In the field of 1,2,5-oxadiazole chemistry, this technique is paramount for characterizing novel derivatives, particularly coordination polymers and metal-organic frameworks (MOFs) where the furazan (B8792606) moiety acts as a ligand.

A pertinent example is the characterization of energetic metal-organic frameworks derived from 3,4-diaminofurazan (B49099) (DAF), a closely related 3,4-disubstituted 1,2,5-oxadiazole. rsc.org In a study of a zinc-based MOF, single-crystal X-ray diffraction analysis revealed a one-dimensional zigzag chain structure. rsc.org This analysis provided precise details on bond lengths, bond angles, and the coordination environment of the metal center, confirming that the DAF ligand coordinates with the Zn(II) ion in a bidentate fashion. rsc.org Such detailed structural information is critical for understanding the properties of the material and for the rational design of new complex derivatives.

The crystallographic data obtained from such analyses are comprehensive, allowing for the generation of detailed structural models and the precise determination of atomic positions within the crystal lattice.

Interactive Table 1: Crystallographic Data for a [Zn(DAF)₂(H₂O)₂]n Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₈N₈O₂Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.513(5) |

| b (Å) | 9.876(7) |

| c (Å) | 7.582(5) |

| α (°) | 90 |

| β (°) | 108.97(1) |

| γ (°) | 90 |

| Volume (ų) | 532.1(6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.907 |

Data sourced from studies on metal-organic frameworks with 3,4-diaminofurazan ligands. rsc.org

This level of structural detail is unattainable through other analytical methods and is essential for confirming the successful synthesis of complex derivatives of 1,2,5-oxadiazoles and for establishing structure-property relationships.

Quantitative Analytical Methods for Reaction Yield and Conversion Determination

The accurate determination of reaction yield and conversion is fundamental to synthetic chemistry, enabling process optimization and ensuring reproducibility. In the context of this compound and related furazan chemistry, the primary method reported for yield determination is based on the isolated product.

The typical workflow involves the synthesis of the target compound followed by purification steps such as filtration, washing with appropriate solvents, and recrystallization or column chromatography to remove unreacted starting materials, byproducts, and other impurities. nih.govmdpi.comopenmedicinalchemistryjournal.com The final, pure product is then dried to a constant weight, and the isolated yield is calculated as a percentage of the theoretical maximum based on the limiting reagent.

While this gravimetric method is straightforward and widely practiced, its accuracy is contingent on the purity of the isolated material. Therefore, qualitative and semi-quantitative techniques are crucial adjuncts to ensure the reliability of the calculated yield.

Thin-Layer Chromatography (TLC): TLC is extensively used for monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visually tracked. This allows for the determination of the reaction endpoint, preventing premature or unnecessarily long reaction times. It also helps in assessing the purity of the isolated product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primarily used for the structural characterization of the final product. rsc.org However, NMR can also serve as a powerful tool for assessing purity. The absence of signals corresponding to starting materials or impurities in the NMR spectrum of the isolated product provides confidence in the accuracy of the gravimetric yield determination. For more rigorous quantitative analysis, quantitative NMR (qNMR) could be employed. This technique involves adding a known amount of an internal standard to the sample and comparing the integral of a signal from the analyte to that of the standard. This would allow for the direct determination of the concentration and purity of a sample, and consequently, a more accurate yield calculation without complete isolation.

Chromatographic Techniques (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate detectors, are powerful tools for both qualitative and quantitative analysis. These methods can separate complex mixtures, allowing for the identification and quantification of reactants, products, and byproducts. By creating a calibration curve with standards of known concentration, the exact amount of product in a reaction mixture can be determined, allowing for the calculation of conversion rates and reaction yields even before isolation.

Interactive Table 2: Overview of Analytical Methods for Yield and Conversion

| Method | Application in Synthesis | Type of Data | Key Considerations |

|---|---|---|---|

| Gravimetric Analysis | Determination of isolated yield | Quantitative (mass) | Purity of the isolated product is critical for accuracy. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Qualitative/Semi-quantitative | Helps determine reaction completion; not truly quantitative. nih.gov |

| NMR Spectroscopy | Structural confirmation, purity assessment | Qualitative/Quantitative (qNMR) | Confirms product identity and purity. qNMR offers high accuracy with an internal standard. |

| GC/HPLC | Separation and quantification | Quantitative (concentration) | Requires method development and calibration; can determine yield and conversion in the reaction mixture. |

In the synthesis of many specialized compounds like energetic furazans, the literature often reports the yield of the isolated product without detailing more sophisticated quantitative analyses of the reaction mixture itself. nih.govrsc.org This underscores the importance of the purification process and the subsequent characterization to ensure the reported yield reflects the amount of pure, desired compound obtained.

Future Perspectives and Emerging Research Avenues for Diethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of oxadiazole derivatives has traditionally relied on well-established but often harsh methods, such as the cyclodehydration of N,N'-diacylhydrazines. mdpi.com Reagents like polyphosphoric acid, phosphorus oxychloride, and sulfuric acid are commonly employed for this transformation. mdpi.com Future research is poised to pivot towards more efficient, milder, and environmentally benign synthetic strategies for Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate.

Key areas of development include:

Novel Cyclodehydration Reagents: The exploration of modern cyclodehydration reagents like the Burgess reagent or XtalFluor-E presents an opportunity for milder reaction conditions and higher yields. openmedicinalchemistryjournal.com For instance, XtalFluor-E has been shown to afford oxadiazoles (B1248032) from diacylhydrazines in high yields (75–95%). openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Applying this technology can drastically reduce reaction times and improve yields, as demonstrated in the solvent-free synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. chemicalbook.com

Green Chemistry Approaches: Future synthetic pathways will likely incorporate principles of green chemistry, such as using safer solvents (e.g., moving from DMF or DMSO to ethanol (B145695):water mixtures) and developing catalytic processes to minimize stoichiometric waste. openmedicinalchemistryjournal.com

| Methodology | Key Reagents/Conditions | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Conventional Cyclodehydration | POCl₃, H₂SO₄, PPA | Well-established, readily available reagents | mdpi.com |

| Modern Cyclodehydration | Burgess Reagent, XtalFluor-E | Milder conditions, higher yields (75-95%), greater functional group tolerance | openmedicinalchemistryjournal.com |

| One-Pot Microwave Synthesis | Microwave heating, HMPA solvent | Rapid process, good to excellent yields, no added acid catalyst required | researchgate.net |

| Green Chemistry Approach | Sodium bisulfate-mediated, ethanol:water solvent | Environmentally friendly solvent system | openmedicinalchemistryjournal.com |

Exploration of Unprecedented Reactivity and Transformative Reactions

The 1,2,5-oxadiazole (furazan) ring system is known for its susceptibility to ring-breaking reactions, a characteristic that opens up avenues for unprecedented chemical transformations. mdpi.com Future research will likely focus on harnessing this reactivity to convert this compound into novel molecular architectures. The electron-accepting nature of the oxadiazole ring also influences the reactivity of its substituents, providing further opportunities for exploration. mdpi.comnih.gov

Potential areas of investigation include:

Ring-Opening and Rearrangement Reactions: The relatively low aromaticity and the weak O–N bond of oxadiazole isomers make them candidates for rearrangement into other heterocyclic systems. mdpi.com Investigating the reductive or thermal cleavage of the 1,2,5-oxadiazole ring could yield synthetically useful diamino or dioxime intermediates, which can be precursors to other complex molecules.

Superelectrophilic Activation: Recent studies on 1,2,4-oxadiazoles have shown that treatment with Brønsted superacids like triflic acid can activate substituents for novel reactions, such as the hydroarylation of an acetylene (B1199291) bond. d-nb.infonih.gov Applying similar superelectrophilic conditions to this compound could unlock new reaction pathways, potentially involving the ester groups or the heterocyclic core itself.

Transformations of the Dicarboxylate Groups: The two diethyl ester groups are prime targets for modification. Hydrolysis to the corresponding dicarboxylic acid would provide a precursor for a wide range of derivatives, including di-amides, di-acid chlorides, and coordination polymers. Transesterification could introduce different alkyl or aryl groups, tuning the molecule's physical and chemical properties.

Rational Design of this compound-based Advanced Functional Materials

The high thermal and chemical stability characteristic of many 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives makes them attractive scaffolds for materials science. nih.gov The unique electronic properties of the oxadiazole ring, particularly its electron-accepting nature, further enhance its potential in functional materials. nih.gov this compound, with its combination of a stable heterocyclic core and modifiable side chains, is a promising candidate for rational design into advanced materials.

Emerging applications could include:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting properties of the 1,3,4-oxadiazole fragment have led to its use in conducting systems for OLEDs. nih.gov By converting the ester groups of this compound into conjugated aromatic or heteroaromatic amides, it may be possible to design novel materials with tailored electron-transport properties for use in OLED devices.

Heat-Resistant Polymers: The inherent stability of the oxadiazole ring is a key feature in the production of heat-resistant polymers. nih.gov The dicarboxylate functionality of the title compound allows it to act as a monomer in polymerization reactions, potentially forming novel polyesters or polyamides with exceptional thermal stability.

Optical Brighteners and Scintillators: Oxadiazole compounds are known to possess valuable optical properties and have been investigated as laser dyes, optical brighteners, and scintillators. nih.gov The specific photophysical properties of this compound and its derivatives warrant investigation for these high-performance applications.

Chelating Agents: The presence of nitrogen and oxygen heteroatoms, combined with the potential to convert the ester groups into aminopolycarboxylic functionalities, suggests that derivatives of this compound could act as novel chelating agents for metal cations, with potential uses in medicine or agriculture. nih.gov

| Material Class | Relevant Property of Oxadiazole Core | Required Modification of Compound | Potential Application | Reference |

|---|---|---|---|---|

| Electron Transport Materials | Electron-accepting nature | Conversion of esters to conjugated amides | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

| High-Performance Polymers | High thermal and chemical stability | Use as a diacid or diester monomer | Heat-resistant polymers | nih.gov |

| Photofunctional Materials | Valuable optical properties | Systematic derivatization to tune fluorescence | Laser dyes, optical brighteners, scintillators | nih.gov |

| Chelating Agents | Presence of N and O heteroatoms | Conversion of esters to aminopolycarboxylic acids | Complexing agents for metal cations | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and organic chemistry is driving a paradigm shift in how chemical research is conducted. rjptonline.org Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even assist in the planning of complex synthetic routes. rjptonline.orgprinceton.edu For a molecule like this compound, AI and ML offer powerful tools to accelerate its development and explore its chemical space more efficiently.

Future integration could manifest in several ways:

Yield Prediction: Supervised machine learning models can be trained on datasets of similar oxadiazole syntheses to predict the yield of new reactions under various conditions. nih.govchemrxiv.org This predictive capability allows chemists to prioritize high-yielding reactions, thereby saving time and resources. rjptonline.org

Condition Optimization: Active learning frameworks, such as Bayesian optimization, can be used to intelligently select experimental conditions to iteratively improve reaction performance (e.g., yield or purity). nih.gov This approach can more efficiently navigate the multidimensional space of reaction parameters (temperature, solvent, catalyst, etc.) than traditional one-variable-at-a-time methods.

Reactivity Prediction: Forward-reaction prediction models can forecast the likely products and even side products of a reaction given a set of reactants and conditions. nih.gov Applying these models to this compound could help identify novel, high-potential transformations that might not be intuitively obvious to a human chemist.

De Novo Molecular Design: By integrating predictive models with generative algorithms, it may be possible to design novel derivatives of this compound with specific desired properties (e.g., for functional materials or as part of a chemical library) before ever entering the lab.

Expanding the Scope of this compound as a Platform Molecule for Diverse Chemical Libraries

The structural attributes of this compound make it an ideal "platform" or "scaffold" molecule for the generation of diverse chemical libraries. The stable 1,2,5-oxadiazole core provides a rigid and predictable framework, while the two ester groups serve as handles for divergent synthesis. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired activities or properties. nih.gov

The expansion of this compound as a platform molecule would involve:

Combinatorial Synthesis: The dicarboxylate functionality is perfectly suited for combinatorial chemistry. By reacting the diacid or diacid chloride derivative with a diverse panel of amines or alcohols, a large library of di-amides or di-esters can be rapidly synthesized.

Privileged Scaffold in Medicinal Chemistry: Oxadiazole isomers are considered "privileged scaffolds" because they appear in numerous pharmacologically active compounds. nih.gov The 1,3,4-oxadiazole ring, for example, is a known bioisostere for amide and ester groups, improving pharmacokinetic properties. mdpi.com A library based on the this compound core could be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govpensoft.net

Fragment-Based Discovery: The core molecule itself can be considered a "fragment" for fragment-based drug or materials discovery. By systematically building off the two functional handles, researchers can explore the chemical space around the oxadiazole core to optimize interactions with a biological target or to fine-tune material properties.

Q & A

Q. What are the primary synthetic routes for diethyl 1,2,5-oxadiazole-3,4-dicarboxylate, and how do reaction conditions influence product purity?

The compound is typically synthesized via two main routes:

- Self-condensation of ethyl nitroacetate : Refluxing ethyl nitroacetate under reduced pressure yields this compound 2-oxide as a key intermediate, with product purity dependent on reaction time and solvent choice (e.g., DMSO or ethanol) .

- Oxidation of alkyl-substituted oxadiazoles : For example, oxidation of 3,4-dimethyl-1,2,5-oxadiazole with potassium permanganate produces dicarboxylic acid derivatives, though over-oxidation can occur if conditions are too harsh .

Q. Key factors affecting purity :

- Catalytic vs. stoichiometric reagents : Use of glacial acetic acid as a catalyst improves regioselectivity in cyclization steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key structural features do they reveal?

- NMR spectroscopy : H NMR (200 MHz) resolves ethoxy group signals (δ = 1.29 ppm for CH and 3.14 ppm for CH) and aromatic protons in derivatives .

- X-ray crystallography : Reveals planar oxadiazole rings with bond lengths (e.g., C–N = 1.31 Å, C–O = 1.36 Å) and substituent dihedral angles (e.g., phenyl rings inclined at 22°–42° relative to the oxadiazole core) .

- Vibrational spectroscopy (IR/Raman) : DFT-B3LYP/6-31G(d,p) calculations predict vibrational modes (e.g., N–O stretching at 1,350–1,450 cm) for amino or nitro derivatives, validated against experimental spectra .

Advanced Research Questions

Q. How does the compound behave under thermal stress or catalytic conditions, and what decomposition pathways are observed?

- Thermal stability : The oxadiazole core is stable up to 200°C, but ester groups undergo hydrolysis or decarboxylation at higher temperatures. For example, refluxing in acetic acid with iodine catalysts produces halogenated pyrazole derivatives .

- Catalytic reactions : Under Pd/C catalysis, the ethoxy groups can be selectively reduced to hydroxyls, enabling further functionalization .

Q. Decomposition pathways :

Q. What computational approaches (e.g., DFT) are used to predict its electronic properties, and how do they correlate with experimental data?

- DFT studies : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, showing electron-deficient oxadiazole rings ideal for nucleophilic attack .

- Correlation with experimental data : Computed IR frequencies (e.g., 1,420 cm for C–O stretching) align within 2% error of experimental values .

- Reactivity modeling : Frontier molecular orbital analysis explains regioselectivity in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Yield discrepancies : Variations in nitroacetate condensation yields (65–87%) arise from differences in solvent purity and reflux duration. Reproducibility improves with strict anhydrous conditions .

- Spectroscopic conflicts : Disordered crystallographic positions (e.g., N-oxide oxygen in ) can lead to misinterpretation of NMR splitting patterns. Single-crystal X-ray analysis is critical for unambiguous assignments .

- Validation protocols : Cross-referencing NMR data with computed chemical shifts (via ACD/Labs or Gaussian) resolves ambiguities in substituent effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Toxicity mitigation : Use fume hoods and nitrile gloves to avoid dermal exposure; the compound is a suspected irritant based on analog safety data .

- Waste disposal : Neutralize acidic byproducts (e.g., dicarboxylic acids) with sodium bicarbonate before aqueous disposal .

- Thermal hazards : Avoid open flames during reflux steps; decomposition releases NO gases detectable via FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products